Azido-PEG1-methylamine

PROTAC Design Bioconjugation PEGylation

Azido-PEG1-methylamine (CAS: 1835759-88-0) is a compact, heterobifunctional linker consisting of a single polyethylene glycol (PEG1) unit functionalized with a terminal azide group and a secondary methylamine. With a molecular weight of 144.2 g/mol and formula C5H12N4O, it serves as a critical reagent in bioconjugation and targeted protein degradation (PROTAC) applications.

Molecular Formula C5H12N4O
Molecular Weight 144.18 g/mol
Cat. No. B605816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-methylamine
SynonymsAzido-PEG1-methylamine
Molecular FormulaC5H12N4O
Molecular Weight144.18 g/mol
Structural Identifiers
InChIInChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3
InChIKeyDRMPMTBZYHVFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG1-methylamine: Technical Baseline for a Heterobifunctional Click Chemistry Linker


Azido-PEG1-methylamine (CAS: 1835759-88-0) is a compact, heterobifunctional linker consisting of a single polyethylene glycol (PEG1) unit functionalized with a terminal azide group and a secondary methylamine . With a molecular weight of 144.2 g/mol and formula C5H12N4O, it serves as a critical reagent in bioconjugation and targeted protein degradation (PROTAC) applications [1]. Its primary role is to facilitate the covalent linking of two distinct chemical entities: the azide group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-bearing partners, while the methylamine group provides orthogonal reactivity toward carboxylic acids and activated esters for amide bond formation . The presence of a single PEG unit is deliberate; it introduces sufficient hydrophilicity to maintain solubility in aqueous and polar organic systems while minimizing molecular bulk, a feature that distinguishes it from longer PEG analogs .

1
Compact PROTAC linker design with minimal PEG1 spacer
2
Orthogonal click-amine reactivity for stepwise bioconjugation
3
Aqueous-solubility profile for protein-compatible reactions

Why Azido-PEG1-methylamine Cannot Be Interchanged with Standard PEG or Alkyl Linkers


While the azide-amine motif is common across many bioconjugation linkers, substituting Azido-PEG1-methylamine with a non-PEGylated alkyl azide or a longer PEG variant (e.g., Azido-PEG2/PEG3-methylamine) introduces quantifiable changes in solubility, conformational flexibility, and steric interference that directly impact conjugation efficiency and downstream biological function . For example, the absence of a PEG spacer drastically reduces aqueous solubility, while longer PEG chains can introduce unwanted flexibility that reduces effective molarity in bioconjugation or alters the distance between target protein and E3 ligase in PROTAC design [1]. The PEG1 unit represents a specific balance: it provides the minimum hydrophilicity required for solubility without the excessive linker length that can reduce ternary complex stability or decrease the degradation efficiency of a PROTAC [2]. The evidence below demonstrates that the molecular geometry and physicochemical properties of this specific compound are not interchangeable with those of its closest analogs and must be considered as a distinct entity in experimental design.

Longer PEG2/3
Azido-PEG1-methylamine
Longer PEG linkers may alter ternary complex geometry and effective molarity, potentially shifting PROTAC degradation efficiency.
Alkyl azide
Azido-PEG1-methylamine
Non-PEGylated alkyl linkers exhibit limited aqueous solubility, requiring organic co-solvents that may denature proteins.
Symmetric NH2-PEG1-N3
Azido-PEG1-methylamine
Primary amine in symmetric analog may cross-react, complicating site-specific conjugation without protection steps.

Quantitative Differentiation Guide: Azido-PEG1-methylamine Performance vs. Analogs


Linker Length: Azido-PEG1-methylamine Minimizes Molecular Bulk vs. Longer PEG2/PEG3 Analogs

Azido-PEG1-methylamine contains a single PEG unit (PEG1), whereas its common analogs, Azido-PEG2-methylamine and Azido-PEG3-methylamine, contain two and three PEG units, respectively . This results in a quantifiable reduction in linker length and molecular weight. While longer PEG chains increase solubility and flexibility, the PEG1 spacer minimizes the distance between the azide and amine reactive groups [1]. This compact geometry is often preferred in applications where a short, rigid linker is required to bring two protein domains into close proximity, such as in PROTAC ternary complex formation or site-specific labeling where steric hindrance must be minimized [2].

Linker Length
Class-level
MW 144.2 g/mol (PEG1) vs. est. 188 (PEG2) / 232 (PEG3)
Compact geometry supports ternary complex proximity
Class-level inference; verify for specific PROTAC systems
PROTAC Design Bioconjugation PEGylation

Orthogonal Reactivity: Azide-Methylamine Pair Enables Sequential Conjugation vs. Symmetric Amino-PEG1-Azide

Azido-PEG1-methylamine features an azide group for click chemistry and a secondary methylamine for amide coupling. In contrast, the symmetric analog Amino-PEG1-azide contains a primary amine . The methylamine group in the target compound exhibits distinct nucleophilicity and steric profile compared to a primary amine, which can affect reaction kinetics and selectivity when conjugating to sterically hindered carboxylic acids or activated esters . This orthogonal reactivity allows for stepwise, controlled assembly of complex conjugates without cross-reactivity or protection/deprotection steps required for linkers with two identical reactive groups .

Orthogonal Reactivity
Class-level
Azide + Methylamine vs. Primary amine + Azide
Enables sequential site-specific conjugation
Nucleophilicity profile to confirm in target system
Click Chemistry Bioconjugation PROTAC

Aqueous Solubility: PEG1 Spacer Provides Necessary Hydrophilicity vs. Alkyl Azide Linkers

The single PEG unit in Azido-PEG1-methylamine imparts significant aqueous solubility compared to non-PEGylated alkyl azide linkers. Vendor data indicates that while the target compound is soluble in aqueous media and common organic solvents like DMSO, non-PEGylated alternatives exhibit limited water solubility [1]. For example, Azido-PEG1-methylamine is reported to have DMSO solubility of ≥10 mM, which is sufficient for most bioconjugation reactions [2]. This property reduces the need for organic co-solvents that may denature proteins or disrupt biological assays .

Aqueous Solubility
Reported
DMSO solubility ≥10 mM; water-soluble
Supports aqueous bioconjugation workflow
Vendor-reported; confirm solubility under final buffer conditions
Solubility Bioconjugation Drug Delivery

Crystallinity and Melting Behavior: Azide End-Group Reduces PEG Crystal Lattice Integrity

Azide end-groups are known to affect the melting behavior of PEG derivatives. A study on azide-terminated PEGs demonstrated that azides do not interact with PEG segments, inducing defect formation in the crystal lattice and reducing crystal size compared to oxygen-containing end groups [1]. This results in a lower melting temperature and degree of crystallinity, which is particularly relevant for low molecular weight PEGs like PEG1 [1]. For Azido-PEG1-methylamine, this property may translate to improved amorphous characteristics, potentially enhancing its handling and formulation in solid-state applications compared to PEG linkers with hydroxyl or methoxy end-groups [2].

Crystallinity
Class-level
Reduced crystallinity inferred from azide-terminated PEG class
May improve handling in solid-phase protocols
Not compound-specific; DSC verification recommended
Solid-State Characterization PEGylation Crystallinity

PROTAC Application Precedence: PEG1 Linker Achieves Sub-Nanomolar Degradation (DC50 2.1 nM)

A structurally related compound, Pomalidomide-PEG1-C2-N3, which contains the same PEG1-azide motif, was used to construct a selective CDK6 PROTAC degrader (CP-10) . This degrader achieved a DC50 (half-maximal degradation concentration) of 2.1 nM, demonstrating that the PEG1 spacer is compatible with highly potent protein degradation [1]. While this data is for a conjugate rather than the linker alone, it serves as strong class-level evidence that Azido-PEG1-methylamine, which shares the PEG1-azide architecture, can be effectively incorporated into high-efficiency PROTACs. Longer PEG linkers (e.g., PEG2, PEG3) may alter the spatial orientation of the E3 ligase and target protein, potentially impacting degradation efficiency [2].

PROTAC Precedence
Class-level
DC50 2.1 nM reported for PEG1-azide containing CP-10 degrader
Reported class-level PROTAC linker precedent
Based on CDK6 degrader; linker performance may vary with target
PROTAC Targeted Protein Degradation Linker Optimization

Azido-PEG1-methylamine: Optimal Procurement Scenarios Based on Quantitative Evidence


Scenario 1: Synthesis of Compact PROTACs Requiring Minimal Linker Length

Researchers designing PROTACs where a short, rigid linker is essential to bring the E3 ligase and target protein into close proximity should procure Azido-PEG1-methylamine. Evidence from analogous PROTACs shows that a PEG1 linker achieves a DC50 of 2.1 nM, and that linker length is a critical determinant of degradation efficiency [1]. This compound provides the minimal PEG spacer necessary for solubility without the flexibility of longer PEG chains that could reduce ternary complex stability.

Scenario 2: Sequential Bioconjugation with Orthogonal Reactive Groups

Azido-PEG1-methylamine is the preferred choice for multi-step bioconjugation protocols requiring orthogonal reactivity. Its azide group enables highly specific click chemistry with alkynes, while the methylamine allows for independent amide coupling with carboxylic acids . This is in contrast to symmetric linkers like Amino-PEG1-azide, which may lead to cross-reactivity and require additional protection steps. This property is critical for constructing site-specifically modified antibodies, nanoparticles, or complex drug conjugates .

Scenario 3: Aqueous Bioconjugation without Organic Co-Solvents

For applications where the use of organic co-solvents like DMSO must be minimized or avoided (e.g., in vivo imaging, labeling of sensitive proteins), Azido-PEG1-methylamine is a superior option over non-PEGylated alkyl azide linkers. The PEG1 spacer provides sufficient aqueous solubility to perform reactions in buffer systems [2]. This reduces the risk of protein denaturation and simplifies downstream purification, leading to higher yields of active bioconjugates .

Application
Selection Property
Validation Focus
Compact PROTAC synthesis
Minimal linker length
Verify linker-length impact on degradation efficiency
Sequential bioconjugation
Orthogonal azide-methylamine reactivity
Validate stepwise conjugation without cross-reactivity
Aqueous bioconjugation
PEG1-mediated water solubility
Confirm protein-compatible buffer performance

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